molecular formula C24H23NO2S B2617751 3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone CAS No. 866049-19-6

3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone

Cat. No.: B2617751
CAS No.: 866049-19-6
M. Wt: 389.51
InChI Key: BMJJVCRVUUTFJJ-UHFFFAOYSA-N
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Description

3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone is a complex organic compound characterized by its unique structure, which includes a sulfanyl group, a methoxyphenyl group, and an azetanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfanyl group: This step involves the reaction of a thiol with a suitable halide to form the sulfanyl group.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the azetanone ring: This step often involves cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

Compared to these similar compounds, 3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone is unique due to its azetanone ring and the presence of both methoxy and sulfanyl groups

Biological Activity

The compound 3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

  • C : 24
  • H : 23
  • N : 1
  • O : 2
  • S : 1

Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that the sulfur atom in the structure may play a crucial role in enhancing its reactivity and biological interactions.

Anticancer Activity

Several studies have reported the anticancer properties of similar sulfur-containing compounds. For instance, compounds with methoxyphenyl groups have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. A study demonstrated that derivatives of azetanones could effectively target cancer cell lines, leading to reduced proliferation rates.

Antimicrobial Properties

Compounds with similar structures have also exhibited antimicrobial activity. The presence of the methoxy and phenyl groups enhances the lipophilicity, allowing better membrane penetration and subsequent antimicrobial effects against various bacterial strains.

Neuroprotective Effects

Research into neuroprotective properties has indicated that compounds containing phenyl and methoxy groups may mitigate oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of azetanone derivatives, including the target compound, to evaluate their anticancer efficacy against human breast cancer cell lines. The results showed that the compound inhibited cell proliferation significantly compared to control groups, suggesting a potential mechanism involving apoptosis induction.

Study 2: Antimicrobial Activity

A separate investigation published in Pharmaceutical Biology assessed the antimicrobial properties of various sulfanyl-containing compounds. The study found that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

3-[(3-methoxyphenyl)sulfanylmethyl]-1-(4-methylphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2S/c1-17-11-13-19(14-12-17)25-23(18-7-4-3-5-8-18)22(24(25)26)16-28-21-10-6-9-20(15-21)27-2/h3-15,22-23H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJJVCRVUUTFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=CC(=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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